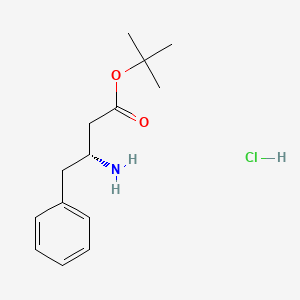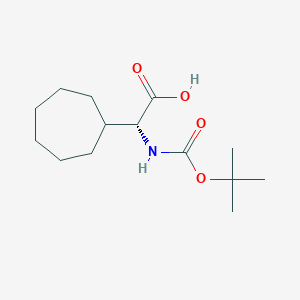
2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole
Overview
Description
The compound “2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. The molecule also has a chloromethyl group (-CH2Cl) and a 2,6-difluorophenyl group attached to the thiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a chloromethyl group, and a 2,6-difluorophenyl group. The exact structure would depend on the specific positions of these groups on the thiazole ring .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be relevant for this compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Scientific Research Applications
Corrosion Inhibition
Inhibitory Effects on Metal Corrosion
Certain thiazole derivatives have been explored for their potential in mitigating corrosion of metals in acidic environments. Studies have shown that thiazole compounds can act as effective corrosion inhibitors, protecting metals like mild steel from degradation in acidic solutions. These inhibitors operate through adsorption on the metal surface, creating a protective barrier that reduces corrosion rates. The effectiveness of these inhibitors is often assessed through electrochemical methods and is found to vary with the structure of the thiazole compound and the conditions of the environment (Bentiss et al., 2007).
Spectroscopic Analysis
Molecular Structure and Spectroscopy
Thiazole derivatives, including those similar to 2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole, have been subjects of spectroscopic studies to understand their molecular structure, electronic properties, and potential applications. Such studies often employ techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray crystallography to elucidate the compounds' structure and behavior at the molecular level. These analyses provide insights into the electronic characteristics of the compounds, including their molecular orbitals and electron distribution, which are crucial for designing materials with specific properties (Shanmugapriya et al., 2022).
Material Science
Advanced Materials Development
Research into thiazole derivatives extends into the realm of material science, where their unique properties are harnessed for the development of novel materials. This includes the creation of luminescent materials, where thiazole-based compounds are engineered to exhibit specific photophysical properties. These materials can have applications in optoelectronics, data security, and as sensors due to their tunable emission properties. The ability of thiazole compounds to form stable complexes with metals and other entities further extends their utility in creating functional materials for various technological applications (Song et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NS/c11-4-9-14-8(5-15-9)10-6(12)2-1-3-7(10)13/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHDOJSBKDLMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CSC(=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






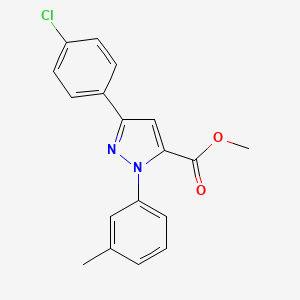




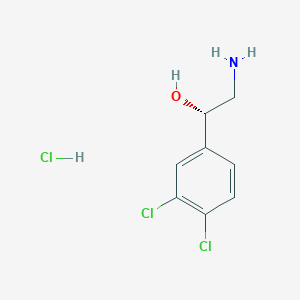
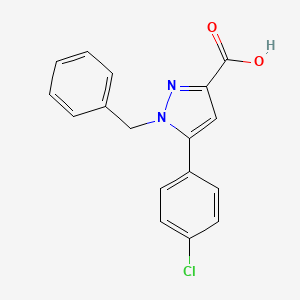
![(S)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B1529204.png)

